6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid 6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639828
InChI: InChI=1S/C7H7ClN2O3/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C7H7ClN2O3
Molecular Weight: 202.59 g/mol

6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17639828

Molecular Formula: C7H7ClN2O3

Molecular Weight: 202.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
IUPAC Name 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C7H7ClN2O3/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12)
Standard InChI Key OLLLLSOPXPXHGR-UHFFFAOYSA-N
Canonical SMILES COCC1=NC(=CC(=N1)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₇H₇ClN₂O₃, with a molecular weight of 202.59 g/mol . Its IUPAC name, 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid, reflects the substitution pattern on the pyrimidine ring:

  • Chlorine at position 6 enhances electrophilic reactivity.

  • Methoxymethyl at position 2 introduces steric bulk and polarity.

  • Carboxylic acid at position 4 enables hydrogen bonding and salt formation.

The pyrimidine core adopts a planar geometry, with the carboxylic acid group contributing to zwitterionic resonance stabilization .

Synthesis and Manufacturing

Pfitzinger Reaction Adaptation

A modified Pfitzinger reaction has been employed for analogous quinoline-4-carboxylic acids, suggesting applicability to pyrimidine systems :

  • Base-mediated cyclization: 5-Chloroindole-2,3-dione reacts with potassium hydroxide under reflux to form an intermediate isatin.

  • Condensation: The isatin reacts with 1-(4-methoxyphenyl)ethanone, followed by acidification to yield the carboxylic acid .
    For 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid, a similar strategy could involve:

Chloropyrimidine precursor+Methoxymethylating agentbaseIntermediateoxidationCarboxylic acid\text{Chloropyrimidine precursor} + \text{Methoxymethylating agent} \xrightarrow{\text{base}} \text{Intermediate} \xrightarrow{\text{oxidation}} \text{Carboxylic acid}

Yields in such reactions typically range from 60–70% .

Chlorination and Functionalization

Patent CN1467206A describes chlorination strategies for pyrimidines using hydrogen chloride under pressure :

  • Salt formation: Malononitrile reacts with methanol and HCl to generate dimethyl propyleneimine dihydrochloride.

  • Cyanamide coupling: Introduction of a cyano group facilitates ring closure.

  • Condensation: Final steps introduce substituents like methoxymethyl .
    This method emphasizes temperature control (–25°C to 120°C) and pressure modulation (0–20 atm) to optimize regioselectivity .

Purification and Yield Optimization

  • Crystallization: Ethanol/water mixtures (3:1 v/v) are effective for recrystallization, achieving >95% purity .

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:2) resolves positional isomers .

  • Yield challenges: Steric hindrance from the methoxymethyl group often limits yields to 50–65%, necessitating excess reagents or catalytic methods .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Molecular Weight202.59 g/mol
Density~1.3 g/cm³ (estimated)
Melting Point180–185°C (decomposes)
pKa (carboxylic acid)2.8–3.2
LogP1.2 (calculated)

The low pKa enables salt formation with amines (e.g., triethylamine), enhancing solubility in polar aprotic solvents like DMF or DMSO .

Solubility Profile

SolventSolubility (mg/mL)Conditions
Water8.2pH 7.0, 25°C
Ethanol45.625°C
Dichloromethane12.325°C
DMSO89.425°C

Hydrotropes like sodium benzoate (10% w/v) increase aqueous solubility to 32 mg/mL, critical for biological assays .

Applications in Drug Discovery

Sphingosine-1-Phosphate (S1P) Receptor Modulators

EP2183224B1 discloses pyrimidine-4-carboxamides as S1P receptor agonists for treating multiple sclerosis :

  • The carboxylic acid moiety in 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid serves as a precursor for amide bond formation with aryl amines.

  • In vivo studies: Derived compounds show ED₅₀ values of 0.1–1 mg/kg in lymphocyte sequestration assays .

Enzyme Inhibition

  • Dihydroorotate dehydrogenase (DHODH): Pyrimidine carboxylic acids inhibit DHODH (IC₅₀ = 50–200 nM), a target in autoimmune diseases .

  • Kinase modulation: Structural analogs inhibit JAK3 kinase (IC₅₀ = 15 nM), suggesting potential in oncology .

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